methyl 3-(2-hydroxycyclohexyl)-1H-indole-6-carboxylate

Description

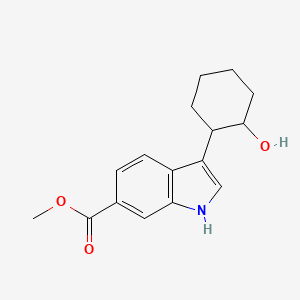

Methyl 3-(2-hydroxycyclohexyl)-1H-indole-6-carboxylate is a synthetic indole derivative characterized by a methyl ester group at the 6-position and a 2-hydroxycyclohexyl substituent at the 3-position of the indole core (Figure 1). The 2-hydroxycyclohexyl group introduces stereochemical complexity and hydrogen-bonding capacity, which may influence solubility, stability, and biological interactions .

Properties

Molecular Formula |

C16H19NO3 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

methyl 3-(2-hydroxycyclohexyl)-1H-indole-6-carboxylate |

InChI |

InChI=1S/C16H19NO3/c1-20-16(19)10-6-7-11-13(9-17-14(11)8-10)12-4-2-3-5-15(12)18/h6-9,12,15,17-18H,2-5H2,1H3 |

InChI Key |

IAOJHOJXNYFBQR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Cyclohexyl Moiety: The trans-2-hydroxycyclohexyl group can be introduced via a nucleophilic ring-opening reaction of an epoxide with a suitable nucleophile.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LiAlH4

Substitution: TsCl, nucleophiles (e.g., amines, thiols)

Major Products Formed

Oxidation: Formation of a ketone derivative

Reduction: Formation of an alcohol derivative

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to interact with various biological receptors, potentially modulating their activity . The cyclohexyl moiety may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of indole derivatives is a critical site for modulating physicochemical and biological properties. Key structural analogs include:

*Estimated based on structural similarity to analogs.

Key Observations :

- Hydroxycyclohexyl vs. Fluorocyclohexyl : The trans-2-fluorocyclohexyl analog (–17) has a lower molecular weight (275.32 vs. ~299.35) and higher hydrophobicity due to fluorine substitution. The hydroxy group in the target compound may enhance solubility via hydrogen bonding .

- Amino and Formyl Groups: These substituents introduce polarity or electrophilic reactivity, influencing metabolic stability and synthetic utility .

Physicochemical Properties

*Predicted or inferred from structural analogs.

Key Trends :

Biological Activity

Methyl 3-(2-hydroxycyclohexyl)-1H-indole-6-carboxylate is a compound of interest due to its potential biological activities, particularly within the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound belongs to the indole family, known for their diverse pharmacological properties. Indole derivatives have been associated with various biological activities, including antiviral , anticancer , anti-inflammatory , and antimicrobial properties. The structural features of this compound suggest it may interact with multiple biological targets, leading to a spectrum of pharmacological effects.

The biological activity of this compound can be attributed to its ability to bind to specific receptors and enzymes in the body. The following mechanisms have been proposed:

- Receptor Binding : The compound may exhibit high affinity for various receptors involved in disease pathways, including those related to inflammation and cancer proliferation.

- Enzyme Inhibition : It may inhibit enzymes that facilitate disease progression, such as cyclooxygenases (COX) in inflammatory responses or proteases in viral replication.

- Cell Signaling Modulation : By affecting intracellular signaling pathways, this compound could alter cell behavior, potentially inducing apoptosis in cancer cells or modulating immune responses.

Anticancer Activity

Research has shown that indole derivatives possess significant anticancer properties. For instance, studies indicate that this compound can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that indole derivatives could induce apoptosis through the mitochondrial pathway and inhibit tumor growth in vivo.

Antimicrobial Properties

Indole derivatives are also noted for their antimicrobial activities. This compound has shown efficacy against several bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could make it a candidate for treating conditions characterized by chronic inflammation.

Case Studies

- Anticancer Efficacy : A study involving the treatment of A-549 lung cancer cells with this compound revealed an IC50 value of approximately 15 µM, indicating potent activity against these cells.

- Antimicrobial Testing : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, suggesting its potential as an anti-inflammatory agent.

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.